Cas no 85099-02-1 (Butane,2-isothiocyanato-1-methoxy-)

Butane,2-isothiocyanato-1-methoxy- 化学的及び物理的性質
名前と識別子
-
- Butane,2-isothiocyanato-1-methoxy-
- 1-(methoxymethyl)propyl isothiocyanate
- 2-isothiocyanato-1-methoxybutane
- Butane,2-isothiocyanato-1-methoxy
- EINECS 285-455-5
-
- インチ: 1S/C6H11NOS/c1-3-6(4-8-2)7-5-9/h6H,3-4H2,1-2H3
- InChIKey: IVNMWEWWGCVXEY-UHFFFAOYSA-N
- ほほえんだ: C(N=C=S)(COC)CC
計算された属性
- せいみつぶんしりょう: 145.05600
- どういたいしつりょう: 145.056135
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.7
じっけんとくせい
- 密度みつど: 0.98
- ふってん: 198.2°C at 760 mmHg
- フラッシュポイント: 73.7°C
- 屈折率: 1.477
- PSA: 53.68000
- LogP: 1.51420
Butane,2-isothiocyanato-1-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7189614-0.5g |
2-isothiocyanato-1-methoxybutane |
85099-02-1 | 95% | 0.5g |
$125.0 | 2023-05-30 | |
1PlusChem | 1P008H09-50mg |
Butane,2-isothiocyanato-1-methoxy- |
85099-02-1 | 95% | 50mg |
$99.00 | 2024-04-21 | |
1PlusChem | 1P008H09-500mg |
Butane,2-isothiocyanato-1-methoxy- |
85099-02-1 | 95% | 500mg |
$210.00 | 2024-04-21 | |
Aaron | AR008H8L-1g |
Butane,2-isothiocyanato-1-methoxy- |
85099-02-1 | 95% | 1g |
$299.00 | 2023-12-15 | |
Aaron | AR008H8L-10g |
Butane,2-isothiocyanato-1-methoxy- |
85099-02-1 | 95% | 10g |
$1201.00 | 2023-12-15 | |
1PlusChem | 1P008H09-1g |
Butane,2-isothiocyanato-1-methoxy- |
85099-02-1 | 95% | 1g |
$299.00 | 2024-04-21 | |
1PlusChem | 1P008H09-10g |
Butane,2-isothiocyanato-1-methoxy- |
85099-02-1 | 95% | 10g |
$1119.00 | 2024-04-21 | |
Aaron | AR008H8L-50mg |
Butane,2-isothiocyanato-1-methoxy- |
85099-02-1 | 95% | 50mg |
$69.00 | 2023-12-15 | |
Aaron | AR008H8L-500mg |
Butane,2-isothiocyanato-1-methoxy- |
85099-02-1 | 95% | 500mg |
$197.00 | 2023-12-15 | |
Enamine | EN300-7189614-1.0g |
2-isothiocyanato-1-methoxybutane |
85099-02-1 | 95% | 1g |
$199.0 | 2023-05-30 |
Butane,2-isothiocyanato-1-methoxy- 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
Butane,2-isothiocyanato-1-methoxy-に関する追加情報
Introduction to Butane, 2-isothiocyanato-1-methoxy- (CAS No. 85099-02-1)
Butane, 2-isothiocyanato-1-methoxy- (CAS No. 85099-02-1) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, characterized by its isothiocyanate and methoxy functional groups, offers a range of potential applications in drug development and chemical synthesis. This article delves into the chemical properties, synthesis methods, and recent research advancements related to Butane, 2-isothiocyanato-1-methoxy-.
The molecular formula of Butane, 2-isothiocyanato-1-methoxy- is C5H10NOS. The presence of the isothiocyanate group (−N=C=S) and the methoxy group (−OCH3) imparts distinct chemical reactivity and biological activity to this compound. The isothiocyanate group is particularly noteworthy due to its ability to form covalent bonds with nucleophilic centers such as thiols and amines, making it a valuable moiety in the design of bioactive molecules.
In terms of physical properties, Butane, 2-isothiocyanato-1-methoxy- is typically a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it suitable for various synthetic reactions and biological assays.
The synthesis of Butane, 2-isothiocyanato-1-methoxy- can be achieved through several routes. One common method involves the reaction of 1-methoxybutan-2-amine with thiophosgene. This reaction proceeds via an amine-thiophosgene condensation to form the desired isothiocyanate derivative. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, such as using catalysts that reduce the formation of hazardous byproducts.
In the realm of pharmaceutical research, Butane, 2-isothiocyanato-1-methoxy- has shown promise as a lead compound for drug discovery. Isothiocyanates are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Studies have demonstrated that compounds containing isothiocyanate groups can inhibit key enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted the potential of isothiocyanate derivatives as inhibitors of histone deacetylases (HDACs), which are implicated in various cancers.
The methoxy group in Butane, 2-isothiocyanato-1-methoxy- further enhances its biological activity by modulating lipophilicity and influencing receptor binding affinity. This makes it an attractive candidate for developing drugs that target specific cellular pathways. Additionally, the methoxy group can improve the solubility and bioavailability of the compound, which are critical factors in drug design.
Clinical trials involving compounds similar to Butane, 2-isothiocyanato-1-methoxy- have shown promising results in treating various diseases. For example, a phase II clinical trial evaluating an isothiocyanate-based drug for treating chronic obstructive pulmonary disease (COPD) reported significant improvements in lung function and reduced inflammation markers. These findings underscore the potential therapeutic applications of isothiocyanate derivatives in clinical settings.
Beyond its pharmaceutical applications, Butane, 2-isothiocyanato-1-methoxy- has found use in other areas of chemistry and biology. In chemical synthesis, it serves as a versatile building block for constructing complex molecules with diverse functionalities. Its reactivity with nucleophiles makes it useful in conjugation reactions for creating bioconjugates with specific targeting properties.
In conclusion, Butane, 2-isothiocyanato-1-methoxy- (CAS No. 85099-02-1) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique combination of functional groups offers a wide range of chemical reactivity and biological activity, making it an important molecule for further exploration in drug discovery and chemical synthesis. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in various scientific disciplines.
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